Benzene-1,3-dicarboximidamide;dihydrochloride
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Overview
Description
Benzene-1,3-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C8H11ClN4This compound is characterized by the presence of two amidine groups attached to a benzene ring, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3-dicarboximidamide;dihydrochloride typically involves the reaction of m-phenylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene-1,3-dicarboximidamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene-1,3-dicarboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzene-1,4-dicarboximidamide;dihydrochloride: Similar structure but with amidine groups at the 1,4-positions.
Benzene-1,2-dicarboximidamide;dihydrochloride: Amidine groups at the 1,2-positions.
Terephthalimidamide dihydrochloride: Another related compound with different positional isomerism.
Uniqueness: Benzene-1,3-dicarboximidamide;dihydrochloride is unique due to its specific positioning of amidine groups at the 1,3-positions on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12Cl2N4 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
benzene-1,3-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |
InChI Key |
RDRUXGAWPZVOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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